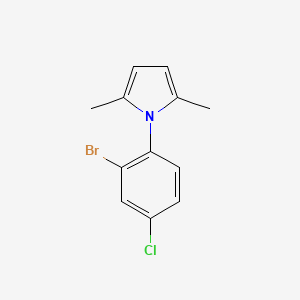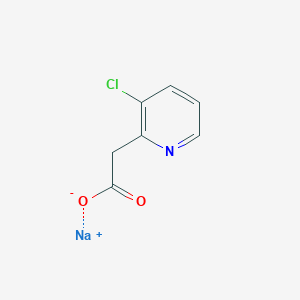
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine (2C4TFPH) is an organic compound which is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent and has a wide range of applications in scientific research. It is also used in the preparation of pharmaceuticals, agrochemicals, and other industrial products. 2C4TFPH is a colorless and odorless solid, and is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including antibiotics, agrochemicals, and other industrial products. It is also used in the preparation of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% is used in the synthesis of polymers and other materials.
Wirkmechanismus
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% acts as a nucleophile in organic synthesis. It is a highly reactive compound and can react with a variety of organic compounds. It is also used in the synthesis of polymers and other materials.
Biochemical and Physiological Effects
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have an inhibitory effect on enzymes. It has also been shown to have an antifungal effect. Additionally, 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has been shown to have an anti-inflammatory effect, and to be an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% has a number of advantages and limitations for lab experiments. One of its advantages is that it is a highly reactive compound and can be used in a variety of reactions. Additionally, it is a versatile reagent and can be used in the synthesis of a variety of organic compounds. However, it is also a hazardous compound and should be handled with caution.
Zukünftige Richtungen
There are a number of possible future directions for the use of 2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98%. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Additionally, it could be used in the development of new polymers and materials. It could also be used in the development of new antibiotics, antifungals, and other drugs. Finally, it could be used in the development of new biochemical and physiological effects, such as anti-inflammatory and antioxidant effects.
Synthesemethoden
2-Chloro-4-(trifluoromethylsulfonyl)phenylhydrazine, 98% can be synthesized using two methods. The first method involves the reaction of 4-chloro-2-trifluoromethylbenzenesulfonyl chloride (4C2TFBC) and phenylhydrazine. This reaction is carried out in an aqueous solution at a temperature of 50-60°C. The second method involves the reaction of 4C2TFBC and phenylhydrazine in the presence of a base such as potassium carbonate or sodium carbonate. This reaction is carried out at a temperature of 80-90°C.
Eigenschaften
IUPAC Name |
[2-chloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-5-3-4(1-2-6(5)13-12)16(14,15)7(9,10)11/h1-3,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDOJFQFSXGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)






![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)
